molecular formula C29H55NO4 B3051811 Erucylcarnitine CAS No. 36168-22-6

Erucylcarnitine

Cat. No.: B3051811
CAS No.: 36168-22-6
M. Wt: 481.8 g/mol
InChI Key: WDWXOVLPQSTGNY-SEYXRHQNSA-N
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Description

Erucylcarnitine is a derivative of erucic acid, which is a monounsaturated omega-9 fatty acid. This compound is formed by the esterification of erucic acid with carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for beta-oxidation. This compound has been studied for its potential inhibitory effects on fatty acid oxidation, particularly in cardiac tissues .

Scientific Research Applications

Preparation Methods

Erucylcarnitine can be synthesized through the reaction of erucyl chloride with L-carnitine hydrochloride. The reaction typically takes place in an organic solvent such as acetonitrile and involves the use of a base to facilitate the esterification process. The product is then purified through extraction and recrystallization methods .

Synthetic Route:

    Reactants: Erucyl chloride and L-carnitine hydrochloride.

    Solvent: Acetonitrile.

    Base: Often a mild base like sodium carbonate.

    Purification: Extraction with butanol followed by recrystallization.

Chemical Reactions Analysis

Erucylcarnitine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form erucic acid and carnitine.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into erucic acid and carnitine.

    Substitution: The ester bond in this compound can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Oxidation: Erucic acid and carnitine.

    Hydrolysis: Erucic acid and carnitine.

    Substitution: Various substituted carnitine derivatives.

Mechanism of Action

Erucylcarnitine exerts its effects primarily by inhibiting the oxidation of long-chain fatty acids in mitochondria. This inhibition is thought to occur through the interaction of this compound with enzymes involved in the beta-oxidation pathway, such as carnitine palmitoyltransferase . By inhibiting these enzymes, this compound reduces the rate of fatty acid oxidation, which can affect energy production in cells.

Comparison with Similar Compounds

  • Acetylcarnitine
  • Propionylcarnitine
  • Butyrylcarnitine

Properties

IUPAC Name

3-[(Z)-docos-13-enoyl]oxy-4-(trimethylazaniumyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)34-27(25-28(31)32)26-30(2,3)4/h12-13,27H,5-11,14-26H2,1-4H3/b13-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWXOVLPQSTGNY-SEYXRHQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36168-22-6
Record name Erucylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036168226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERUCYLCARNITINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIB8N0V3O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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